molecular formula C21H18O3 B6411574 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid CAS No. 1261937-88-5

2-(2-Benzyloxyphenyl)-5-methylbenzoic acid

Cat. No.: B6411574
CAS No.: 1261937-88-5
M. Wt: 318.4 g/mol
InChI Key: ZYFRIAFXRQQCMG-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-5-methylbenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a phenol derivative in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The benzyloxyphenyl compound is then subjected to a coupling reaction with a methylbenzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Benzyloxybenzoic acids or benzaldehydes.

    Reduction: Benzyloxybenzyl alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to certain enzymes or receptors, influencing their activity. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

    2-(2-Benzyloxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylbenzoic acid.

    2-(2-Benzyloxyphenyl)benzoic acid: Lacks the methyl group on the benzoic acid moiety.

Uniqueness: 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid is unique due to the presence of both the benzyloxy group and the methylbenzoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methyl-2-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-11-12-17(19(13-15)21(22)23)18-9-5-6-10-20(18)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFRIAFXRQQCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692184
Record name 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-88-5
Record name 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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